2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a bromothiophene moiety, a sulfonyl group, and a spirocyclic nonane ring system
Mechanism of Action
Target of Action
Similar compounds, such as thiophene-based conjugated polymers, have been known to exhibit exceptional optical and conductive properties .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of functionalized regioregular polythiophenes .
Biochemical Pathways
Related compounds have been known to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Result of Action
Similar compounds have been used in the synthesis of functionalized regioregular polythiophenes, which exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Action Environment
It’s worth noting that similar compounds have been used in the synthesis of functionalized regioregular polythiophenes, which exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene to obtain 5-bromothiophene, which is then subjected to sulfonylation to introduce the sulfonyl group. The spirocyclic nonane ring system is constructed through a series of cyclization reactions, often involving the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various spirocyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 5-bromothiophene-2-sulfonamide and 2,3,4-trisubstituted thiophenes share structural similarities with 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane.
Spirocyclic Compounds: Spirocyclic molecules like spiro[3.4]octane and spiro[4.5]decane exhibit similar spirocyclic ring systems.
Uniqueness
The uniqueness of 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane lies in its combination of a bromothiophene moiety, a sulfonyl group, and a spirocyclic nonane ring
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S2/c1-11(2)17-7-12(8-18-11)5-14(6-12)20(15,16)10-4-3-9(13)19-10/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUQCIKFHXPOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(S3)Br)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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